(m-Tolylsulfonyl)methionine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Tolylsulfonyl)methionine typically involves the reaction of methionine with m-toluenesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Methionine is dissolved in a suitable solvent such as dichloromethane.
- A base, such as triethylamine, is added to the solution to deprotonate the amino group of methionine.
- m-Toluenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature to control the reaction rate.
- The reaction mixture is stirred for several hours to ensure complete conversion.
- The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(m-Tolylsulfonyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to form sulfide derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
(m-Tolylsulfonyl)methionine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving amino acid metabolism and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (m-Tolylsulfonyl)methionine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or modification of protein function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(p-Tolylsulfonyl)methionine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.
(o-Tolylsulfonyl)methionine: Similar structure but with the sulfonyl group attached to the ortho position of the tolyl ring.
Methionine sulfone: An oxidized derivative of methionine with a sulfone group.
Uniqueness
(m-Tolylsulfonyl)methionine is unique due to the specific positioning of the tolylsulfonyl group on the meta position of the tolyl ring. This positioning can influence its reactivity and interactions with biological molecules, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSGGYAQAWECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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